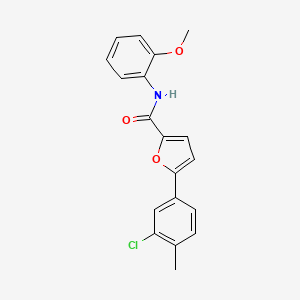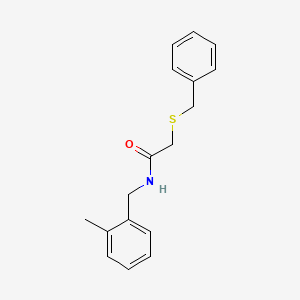
3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione, also known as PD153035, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential use in cancer therapy due to its ability to inhibit the growth and proliferation of cancer cells.
Mécanisme D'action
3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione works by binding to the ATP-binding site of the EGFR tyrosine kinase, inhibiting its activity. This leads to a decrease in downstream signaling pathways that promote cell growth and proliferation. Inhibition of EGFR signaling has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione has been shown to have a selective effect on cancer cells, with minimal effects on normal cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while leaving normal cells unaffected. 3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for cancer growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione has several advantages for use in lab experiments. It is a potent and selective inhibitor of EGFR tyrosine kinase, which allows for specific targeting of cancer cells. 3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione has also been extensively studied, with a large body of research available on its mechanism of action and potential therapeutic applications. However, 3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione has limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. 3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione can also have off-target effects on other tyrosine kinases, which can limit its specificity.
Orientations Futures
There are several future directions for research on 3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione. One area of focus is the development of more potent and selective inhibitors of EGFR tyrosine kinase. Another area of focus is the use of 3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione in combination with other cancer therapies, such as immunotherapy. Additionally, research is needed to better understand the mechanisms of resistance to 3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione and how to overcome them. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione to optimize its use in cancer therapy.
Méthodes De Synthèse
3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione can be synthesized through a multi-step process starting with 3-nitrobenzaldehyde and 3-chloroaniline. The intermediate product is then reacted with dimethyl sulfate and potassium carbonate to form the final product. The synthesis method has been optimized to increase the yield and purity of 3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione.
Applications De Recherche Scientifique
3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. 3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione has also been studied for its potential use in combination with other cancer therapies, such as radiation and chemotherapy.
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-6,7-dimethoxy-1-methylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4/c1-19-13-9-15(24-3)14(23-2)8-12(13)16(21)20(17(19)22)11-6-4-5-10(18)7-11/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGCUNZVFIHOHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2C(=O)N(C1=O)C3=CC(=CC=C3)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-6,7-dimethoxy-1-methylquinazoline-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B5717435.png)

![7-[2-(4-biphenylyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5717459.png)



![N-(2-methylphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5717486.png)


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(4-methylphenyl)acetamide](/img/structure/B5717519.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5717523.png)


